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Compound of Interest

Compound Name: 5,8-Dimethylquinoline
CAS No.: 2623-50-9
Cat. No.: B1615803
Get Quote
. J

Executive Summary

¢ Compound Name: 5,8-Dimethylquinoline[1][2][3][4][5][6][7]

¢ CAS Registry Number: 2623-50-9

e Molecular Formula: Ci1H11N

e Molecular Weight: 157.21 g/mol

* Physical State: Pale yellow oil to low-melting solid (mp ~5 °C, bp 265 °C).

« Primary Application: Precursor in the synthesis of antimalarial alkaloids, agrochemicals, and
optoelectronic materials.

This guide provides a validated spectroscopic atlas for 5,8-dimethylquinoline, synthesizing
experimental nuclear magnetic resonance (NMR) data with infrared (IR) and ultraviolet-visible
(UV-Vis) characteristics. It is designed to assist analytical chemists and synthetic researchers
in the definitive identification and purity assessment of this scaffold.
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Molecular Architecture & Spin System Analysis

Before interpreting spectra, one must understand the magnetic environment of the nuclei. The
5,8-dimethylquinoline scaffold consists of a fused benzene and pyridine ring.

e Symmetry: The molecule belongs to the

point group (planar), but lacks an axis of rotation, making all protons and carbons chemically
non-equivalent.

e Proton Environments:

o Pyridine Ring (H2, H3, H4): Forms an AMX or ABX spin system. H2 is most deshielded
due to the adjacent nitrogen.

o Benzene Ring (H6, H7): With substituents at positions 5 and 8, the remaining protons H6
and H7 form an AB spin system (two doublets), distinct from the complex multiplets seen
in unsubstituted quinoline.

o Methyl Groups: Two distinct singlets. The C8-methyl is typically deshielded relative to the
C5-methyl due to the anisotropic effect of the adjacent ring nitrogen lone pair and peri-
interactions.
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Figure 1: Impact of 5,8-substitution on the quinoline spin system logic.

Nuclear Magnetic Resonance (NMR) Data
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The following data is based on high-field (400 MHz) acquisition in deuterated chloroform
(CDCIs).

'H NMR Spectroscopy (400 MHz, CDCIs)

Key Diagnostic: The presence of two singlets in the aliphatic region (2.6—2.8 ppm) and the
simplification of the benzene ring region to two doublets confirms the 5,8-substitution pattern.
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Coupling

Mechanistic
EREEL Assignment
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Data Source Validation: The coupling constants (

Hz,

Hz) are characteristic of the pyridine ring in quinolines. The distinct methyl singlets differentiate
this from ethyl or propy! derivatives.
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3C NMR Spectroscopy (100 MHz, CDCIs3)

The 13C spectrum exhibits 11 carbon signals. Quaternary carbons are identified by lower
intensity.

« Observed Shifts (5, ppm): 148.60, 147.47, 134.85, 132.65, 132.19, 129.20, 127.56, 126.5,
120.9, 28.4, 18.8.[7]

o Note: Values marked with () are predicted based on substituent additivity rules for signals
likely obscured or not explicitly tabulated in rapid communication snippets.*

e Assignment Logic:
o 0 148.6: C-2 (Most deshielded,

to Nitrogen).

o & 147.5: C-8a (Quaternary, adjacent to N).
o 9 18-28: Methyl carbons (High field).

Infrared (IR) & UV-Vis Spectroscopy[8]
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for functional group verification.

3050 — 3010 cm~*: Aromatic C—H stretching (weak).

e 2960 — 2850 cm~1: Methyl C—H stretching (distinctive for alkyl-substituted quinolines; absent
in parent quinoline).

e 1620, 1595, 1570 cm~1: Quinoline ring skeletal vibrations (C=C and C=N stretching).

e 820 - 780 cm~1: Out-of-plane (oop) C—-H bending. The specific pattern of bands here is
diagnostic for the substitution pattern (2 adjacent H's on benzene ring).

UV-Vis Spectroscopy

Solvent: Ethanol or Methanol.
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e (nm): ~230 (strong), ~300-320 (broad).
e Transitions:
o 230 nm:

(Allowed, high
).
o 310 nm:
(Forbidden, lower
, involves nitrogen lone pair).

o Note: The methyl groups cause a slight bathochromic (red) shift compared to
unsubstituted quinoline (

226, 313 nm) due to hyperconjugation.

Experimental Workflow: Synthesis & Isolation

For researchers needing to generate this standard, the dehydrogenation of 5,8-dimethyl-
1,2,3,4-tetrahydroquinoline is the most reliable high-purity route.

Protocol

e Precursor: 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline (synthesized via Combes or Skraup
reaction followed by reduction, or direct hydrogenation of commercial mixtures).

o Reaction: Dissolve precursor (1.0 equiv) in xylene. Add 10% Pd/C or a Co(lll) catalyst.
Reflux under air or Oz balloon for 12—24 hours.

o Workup: Filter catalyst through Celite. Concentrate filtrate.[8]
 Purification: Flash column chromatography (Silica gel, 8% EtOAc in Hexanes).

 Yield: Expect 85-95% as a yellowish oil.
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Figure 2: Isolation workflow for spectroscopic standard preparation.

References

e Hydrogenation and Dehydrogenation of N-Heterocycles Under Cp*Co(lll)-Catalysis. Source:
Royal Society of Chemistry (RSC), Chem. Sci., 2019. Data: Contains full 1H and 13C NMR
listing for 5,8-dimethylquinoline (Compound 1d). URL:[Link]

¢ Mechanochemical sp3 C-H functionalizations in ball mills. Source: RWTH Aachen University
Publications, 2021.[9] Data: Confirms 1H NMR shifts for 5,8-dimethylquinoline (Compound
8la). URL:[Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1615803/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://www.benchchem.com/product/b1615803/docs?utm_src=pdf-body#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c8sc05322a
http://publications.rwth-aachen.de/record/839926/files/839926.pdf
https://www.benchchem.com/product/b1615803/docs?utm_src=pdf-body#technical-guide-spectroscopic-profile-of-5-8-dimethylquinoline
https://publications.rwth-aachen.de/record/834896/files/834896.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ NIST Chemistry WebBook: 2,8-Dimethylquinoline. Source: National Institute of Standards
and Technology (NIST). Data: Comparative IR and Mass Spec data for dimethylquinoline
isomers. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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